2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide
Overview
Description
2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide is an organic compound that features a nitrophenyl group, a phenylethylsulfamoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide typically involves multi-step organic reactions. One common method involves the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid, which is then reacted with 4-[(2-phenylethyl)sulfamoyl]aniline under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted phenyl derivatives are common products.
Scientific Research Applications
2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The phenylethylsulfamoyl group may interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-nitrophenylacetic acid: Shares the nitrophenyl group but lacks the sulfamoyl and acetamide groups.
4-nitrophenylacetic acid: Similar structure but with the nitro group in a different position.
2-nitrophenyl phenyl sulfide: Contains a nitrophenyl group and a phenyl sulfide group but lacks the acetamide group.
Uniqueness
2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(2-nitrophenyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-22(16-18-8-4-5-9-21(18)25(27)28)24-19-10-12-20(13-11-19)31(29,30)23-15-14-17-6-2-1-3-7-17/h1-13,23H,14-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWURIQYXWMDMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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